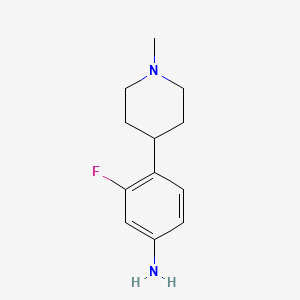

3-Fluoro-4-(1-methylpiperidin-4-yl)aniline

Beschreibung

Significance of Fluorinated Anilines in Contemporary Chemical Sciences

Fluorinated anilines are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. The incorporation of fluorine atoms into aniline (B41778) derivatives can profoundly alter the molecule's physicochemical properties. mdpi.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism. mdpi.com

Pervasive Role of Piperidine (B6355638) Scaffolds in Complex Molecular Architectures

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals and natural alkaloids. researchgate.netnih.gov Its prevalence is due to a combination of favorable properties that it imparts to a molecule. Piperidine scaffolds are inherently three-dimensional and conformationally flexible, which allows for precise spatial orientation of substituent groups to optimize interactions with protein binding sites. pharmablock.com This three-dimensionality can lead to more potent and selective drugs compared to flat, aromatic structures. pharmablock.com

Introducing a piperidine moiety can also modulate a compound's physicochemical properties, such as aqueous solubility and lipophilicity, which are critical for good pharmacokinetic performance. thieme-connect.comthieme-connect.com The nitrogen atom in the piperidine ring is basic and can be protonated at physiological pH, which can be crucial for solubility and for forming ionic interactions with biological targets. Piperidine derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines, highlighting their versatility and importance in drug design. researchgate.netnih.gov The piperidine scaffold can enhance biological activities, improve pharmacokinetic properties, and reduce toxicity, making it a cornerstone in the development of new medicines. thieme-connect.comthieme-connect.com

Structural Context and Systematic Nomenclature Conventions within Organic Chemistry

The name "3-Fluoro-4-(1-methylpiperidin-4-yl)aniline" is derived from the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). Understanding this name requires breaking it down into its constituent parts, which describe the molecule's core structure and its substituents.

Aniline : This is the parent name of the compound, indicating a benzene (B151609) ring attached to an amino group (-NH2). vaia.com The IUPAC retains the common name "aniline" for this fundamental structure. vaia.com

Numbering : The carbon atom on the benzene ring bonded to the amino group is designated as position 1. The other positions on the ring are numbered 2 through 6.

3-Fluoro : This indicates that a fluorine atom (-F) is attached to the carbon at position 3 of the aniline ring.

4-(1-methylpiperidin-4-yl) : This part of the name describes the substituent at position 4 of the aniline ring.

Piperidin : This refers to a six-membered saturated ring containing one nitrogen atom. fiveable.me

-4-yl : This suffix indicates that the piperidine ring is attached to the aniline ring via its carbon atom at position 4. The nitrogen atom in the piperidine ring is numbered 1.

1-methyl : This specifies that a methyl group (-CH3) is attached to the nitrogen atom (position 1) of the piperidine ring.

Thus, the systematic name precisely describes a molecule where an aniline core is substituted with a fluorine atom at the third carbon and a 1-methylpiperidine (B42303) group at the fourth carbon, with the connection point being the fourth carbon of the piperidine ring.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-4-(1-methylpiperidin-4-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-15-6-4-9(5-7-15)11-3-2-10(14)8-12(11)13/h2-3,8-9H,4-7,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBLDBXGYGCCEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 3 Fluoro 4 1 Methylpiperidin 4 Yl Aniline

Stereoselective Synthesis and Chiral Resolution Techniques

Accessing Specific Stereoisomers (e.g., (3R,4S) and (3S,4R) diastereomers of related aminopiperidines)

The stereochemical configuration of piperidine (B6355638) derivatives can significantly influence their biological activity. While specific methods for the asymmetric synthesis of 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline are not extensively detailed in publicly available literature, general strategies for the stereoselective synthesis of substituted piperidines can be applied. These approaches are crucial for obtaining specific diastereomers, such as the (3R,4S) and (3S,4R) configurations of related aminopiperidines.

Common strategies to achieve stereocontrol in piperidine synthesis include:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to construct the piperidine ring with a predefined stereochemistry.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed. For instance, chiral oxazolidinones or pseudoephedrine can be used to control the alkylation of piperidinone precursors.

Asymmetric Catalysis: The use of chiral catalysts, often metal complexes with chiral ligands, can enantioselectively or diastereoselectively transform a prochiral substrate into a chiral piperidine derivative. Rhodium-catalyzed asymmetric hydrogenation and reductive amination are powerful tools in this context.

Diastereoselective Reactions: Substrate-controlled diastereoselective reactions, where existing stereocenters in the molecule direct the formation of new ones, are also a valuable strategy. For example, the reduction of a substituted piperidinone with a bulky reducing agent may proceed with high diastereoselectivity.

The application of these principles would involve designing a synthetic route where a key bond-forming step is controlled stereochemically to yield the desired diastereomer of a this compound precursor.

Optimization of Synthetic Processes for Research Scale-Up and Efficiency

Transitioning a synthetic route from a laboratory setting to a larger research scale necessitates careful optimization to ensure efficiency, safety, and cost-effectiveness. For the synthesis of this compound, several key aspects of the process can be optimized.

A reported synthesis of this compound involves a multi-step sequence. rsc.orgnih.gov Optimization efforts would focus on each of these steps.

Table 1: Potential Optimization Parameters for the Synthesis of this compound

| Parameter | Area of Optimization | Potential Improvements |

| Starting Materials | Cost and availability of reagents. | Sourcing cost-effective starting materials and exploring alternative, more readily available precursors. |

| Reaction Conditions | Temperature, pressure, reaction time, and catalyst loading. | Fine-tuning these parameters to maximize yield, minimize reaction time, and reduce energy consumption. For instance, investigating different palladium catalysts or optimizing the hydrogen pressure in the reduction step. |

| Solvent Selection | Use of environmentally friendly and easily removable solvents. | Replacing hazardous solvents with greener alternatives and choosing solvents that facilitate product isolation. |

| Work-up and Purification | Extraction, crystallization, and chromatography. | Developing efficient extraction protocols, optimizing crystallization conditions to obtain high-purity product directly, and minimizing the need for column chromatography, which can be time-consuming and costly on a larger scale. |

| Process Safety | Handling of hazardous reagents and control of exothermic reactions. | Implementing appropriate safety protocols, monitoring reaction temperatures, and ensuring adequate ventilation. |

Exploration of Novel Bond-Forming Reactions for Functionalization

The aniline (B41778) and piperidine moieties of this compound offer multiple sites for further functionalization, enabling the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies. The exploration of novel bond-forming reactions is key to expanding the chemical space around this scaffold.

The primary amine of the aniline ring is a versatile functional group that can participate in a wide range of reactions:

Amide Bond Formation: Coupling with carboxylic acids or their derivatives using standard coupling reagents (e.g., HATU, EDC) is a common method to introduce a variety of substituents.

Sulfonamide Formation: Reaction with sulfonyl chlorides provides access to sulfonamide derivatives.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates yields the corresponding ureas and thioureas.

N-Arylation and N-Alkylation: Palladium-catalyzed Buchwald-Hartwig amination or classical reductive amination can be employed to introduce aryl or alkyl groups on the nitrogen atom.

Diazotization and Subsequent Reactions: The aniline can be converted to a diazonium salt, which can then be subjected to various transformations, such as the Sandmeyer reaction, to introduce a range of functional groups onto the aromatic ring.

The piperidine ring, although less reactive than the aniline, also presents opportunities for functionalization, particularly through modification of the N-methyl group or through C-H activation strategies.

The development and application of novel bond-forming reactions, such as C-H functionalization of the aromatic ring or the piperidine moiety, could lead to the discovery of derivatives with unique structural features and potentially enhanced biological activities.

Chemical Reactivity and Advanced Functional Group Transformations

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, characterized by an amino group attached to a fluorinated benzene (B151609) ring, is a hub of chemical reactivity. The interplay between the electron-donating amino group and the electron-withdrawing fluorine atom dictates its behavior in various transformations.

The aromatic ring of 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline is susceptible to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for modifying aromatic systems. wikipedia.orglibretexts.org The outcome of these reactions is governed by the directing effects and the relative activating/deactivating nature of the substituents already present on the ring: the amino (-NH₂), fluoro (-F), and 4-(1-methylpiperidin-4-yl) groups.

The amino group is a powerful activating group, meaning it increases the rate of electrophilic substitution compared to benzene. wikipedia.orgbyjus.com Through resonance, it donates electron density to the aromatic ring, particularly at the ortho and para positions. wikipedia.orgbyjus.com This makes these positions the most likely sites for electrophilic attack.

The fluorine atom, being highly electronegative, exerts a deactivating inductive effect by withdrawing electron density from the ring. However, like other halogens, it has lone pairs of electrons that can be donated via resonance, directing incoming electrophiles to the ortho and para positions. The inductive effect is generally stronger than the resonance effect for halogens, making the ring less reactive than benzene but still directing ortho/para.

In this compound, the positions available for substitution are C2, C5, and C6.

Position C2: Ortho to the amino group and meta to the fluorine.

Position C5: Ortho to the fluorine and meta to the amino group.

Position C6: Para to the fluorine and ortho to the amino group.

Considering the powerful activating and ortho, para-directing effect of the amino group, substitution is strongly favored at its ortho positions (C2 and C6). byjus.com The fluorine atom also directs to its ortho (C5) and para (C6) positions. The directing effects of both the amino and fluoro groups converge on position C6, making it a highly probable site for substitution. Position C2 is also activated by the amino group. Steric hindrance from the bulky adjacent 4-(1-methylpiperidin-4-yl) substituent might influence the regioselectivity between the C2 and C6 positions.

To control the high reactivity of the aniline and prevent polysubstitution, the amino group can be "protected" by acetylation with acetic anhydride. ncert.nic.inlibretexts.org This converts the -NH₂ group into an acetamido group (-NHCOCH₃), which is less activating but still an ortho, para-director. The desired substitution is then performed, followed by hydrolysis to restore the amino group. ncert.nic.in

Table 1: Regiochemical Outcomes in Electrophilic Aromatic Substitution

| Reaction Type | Reagent | Expected Major Product(s) | Rationale |

| Bromination | Br₂ in H₂O | 2,6-Dibromo-3-fluoro-4-(1-methylpiperidin-4-yl)aniline | The highly activating -NH₂ group directs substitution to both ortho positions. byjus.com |

| Nitration | HNO₃, H₂SO₄ | Mixture of 2-nitro and 6-nitro isomers | In strongly acidic media, the aniline can be protonated to the anilinium ion, which is a meta-director, leading to some meta-product formation. byjus.com |

| Sulfonation | Fuming H₂SO₄ | 6-Amino-2-fluoro-3-(1-methylpiperidin-4-yl)benzenesulfonic acid | The amino group directs the incoming sulfonyl group primarily to the para position relative to itself (C6). byjus.com |

The primary amine functionality of the aniline moiety serves as a key handle for derivatization through the formation of amide and urea linkages. These reactions are among the most frequently used in drug discovery for creating libraries of compounds with modified properties. nih.gov

Amide Bond Formation: Amide linkages are typically formed by reacting the aniline with a carboxylic acid or its activated derivative. sphinxsai.comresearchgate.net Direct reaction with a carboxylic acid requires high temperatures and is often inefficient. More commonly, coupling reagents are employed to activate the carboxylic acid, facilitating nucleophilic attack by the aniline's amino group. nih.govresearchgate.net Common coupling systems include:

Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. nih.govnih.gov

Phosphonium and Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for coupling, especially with less reactive or "electron-deficient" anilines. nih.gov

A convenient protocol for amide bond formation with electron-deficient anilines involves using 1 equivalent of EDC, 1 equivalent of DMAP (4-Dimethylaminopyridine), and a catalytic amount of HOBt. nih.govnih.gov

Urea Formation: Urea derivatives are formed by reacting the aniline with an isocyanate or by using a phosgene equivalent to couple two amine molecules. nih.govmdpi.com The reaction of this compound with an isocyanate (R-N=C=O) provides a straightforward route to unsymmetrical ureas. organic-chemistry.org This transformation involves the nucleophilic addition of the aniline's amino group to the electrophilic carbon of the isocyanate. mdpi.com

Table 2: Examples of Amide and Urea Formation Reactions

| Linkage Type | Reactants | Coupling Reagent/Conditions | Product Type |

| Amide | This compound + R-COOH | EDC, HOBt, DMAP in Acetonitrile | N-(3-Fluoro-4-(1-methylpiperidin-4-yl)phenyl)alkanamide/benzamide |

| Amide | This compound + R-COOH | HATU, DIPEA in DMF | N-(3-Fluoro-4-(1-methylpiperidin-4-yl)phenyl)alkanamide/benzamide |

| Urea | This compound + R-NCO | Base, MeCN | 1-(Aryl/Alkyl)-3-(3-fluoro-4-(1-methylpiperidin-4-yl)phenyl)urea |

The primary aromatic amine of this compound can be converted into a diazonium salt, which is a highly versatile intermediate in organic synthesis. masterorganicchemistry.com This two-step process, known as diazotization, involves treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl, at low temperatures (0–5 °C). masterorganicchemistry.comnih.gov

The resulting aryl diazonium salt contains an excellent leaving group, molecular nitrogen (N₂). libretexts.orgmasterorganicchemistry.com This allows the diazonium group to be replaced by a wide variety of nucleophiles in what are often called Sandmeyer or Schiemann-type reactions. libretexts.orgmasterorganicchemistry.com This pathway provides access to compounds that are difficult to synthesize through direct electrophilic substitution.

Key transformations of the diazonium salt include:

Replacement by Halides: Using copper(I) salts (CuCl, CuBr) allows for the introduction of chloro and bromo substituents (Sandmeyer reaction). masterorganicchemistry.com Iodo groups can be introduced by treatment with potassium iodide (KI). lkouniv.ac.in

Replacement by Fluoride: The Balz-Schiemann reaction involves treating the diazonium salt with fluoroboric acid (HBF₄) to precipitate a diazonium fluoroborate salt, which upon heating decomposes to yield the corresponding aryl fluoride. masterorganicchemistry.comlkouniv.ac.inunacademy.com

Replacement by a Cyano Group: Using copper(I) cyanide (CuCN) introduces a nitrile functionality, which can be further hydrolyzed to a carboxylic acid. masterorganicchemistry.com

Replacement by a Hydroxyl Group: Heating the diazonium salt in an acidic aqueous solution replaces the diazo group with -OH, forming a phenol. masterorganicchemistry.com

Replacement by Hydrogen (Deamination): Treatment with hypophosphorous acid (H₃PO₂) can reductively remove the diazo group, replacing it with a hydrogen atom. ncert.nic.inlibretexts.org

Furthermore, diazonium salts can act as weak electrophiles and react with electron-rich aromatic compounds like phenols or other anilines in azo coupling reactions to form highly colored azo compounds. lkouniv.ac.inunacademy.commychemblog.com This reaction is a cornerstone of the synthetic dye industry. unacademy.com

Transformations Involving the N-Methylpiperidine Ring

The N-methylpiperidine ring offers additional sites for chemical modification, distinct from the aniline moiety. The reactivity centers on the tertiary amine nitrogen and the carbon atoms of the saturated heterocyclic ring.

The nitrogen atom in the N-methylpiperidine ring is a tertiary amine. As such, it retains a lone pair of electrons and can act as a nucleophile.

N-Alkylation: Further alkylation of the tertiary nitrogen with an alkyl halide (R-X) leads to the formation of a quaternary ammonium salt. nih.govnih.gov These salts are ionic compounds with altered solubility and biological properties compared to the parent tertiary amine. The reaction is a standard SN2 process where the amine nitrogen attacks the electrophilic carbon of the alkyl halide.

N-Acylation: N-acylation is not a typical reaction for tertiary amines like N-methylpiperidine as they lack the necessary N-H bond for substitution at an acyl carbon. However, transformations involving demethylation followed by acylation are common synthetic strategies for modifying such scaffolds.

Direct functionalization of the C-H bonds on the saturated piperidine (B6355638) ring is a significant synthetic challenge due to their general inertness. nih.gov However, modern synthetic methods have provided pathways to achieve this transformation.

Strategies for functionalizing the carbon skeleton of piperidine rings include:

Directed Metalation: Using a strong base like sec-butyllithium can deprotonate the C-H bond at the C2 position (alpha to the nitrogen), creating a nucleophilic organolithium species. This intermediate can then react with various electrophiles, such as aldehydes or alkyl halides, to introduce substituents. youtube.com

Catalytic C-H Functionalization: Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been developed for the site-selective functionalization of piperidines. nih.gov The regioselectivity (i.e., whether substitution occurs at the C2, C3, or C4 position) can often be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen. nih.gov

Ring Construction Strategies: Often, the most efficient way to obtain functionalized piperidines is to build the ring from acyclic precursors that already contain the desired substituents. nih.gov Methods like intramolecular reductive amination or cycloaddition reactions are common. youtube.comnih.gov

For the specific substrate, this compound, the piperidine ring is already substituted at the C4 position with the fluorophenylamino group. Further functionalization would likely target the C2/C6 or C3/C5 positions.

Table 3: Summary of Potential Piperidine Ring Transformations

| Position | Reaction Type | Reagents/Conditions | Potential Outcome |

| Nitrogen | N-Alkylation (Quaternization) | CH₃I, Acetone | Formation of a quaternary ammonium iodide salt |

| C2/C6 | α-Lithiation and Alkylation | 1. s-BuLi, TMEDA2. R-X (electrophile) | Introduction of a substituent at the C2 position |

| C2/C3/C4 | C-H Functionalization | Rhodium catalyst, Diazo compound | Site-selective introduction of a new functional group |

Fluorine-Directed Reactivity and Its Influence on Reaction Selectivity

The regioselectivity of electrophilic aromatic substitution (EAS) on the aniline ring of this compound is a complex outcome of the directing effects of three distinct substituents: the amino group (-NH₂), the fluorine atom (-F), and the 1-methylpiperidin-4-yl group.

The amino group is a powerful activating group and a strong ortho, para-director. This is due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance, thereby stabilizing the positive charge in the arenium ion intermediates that form during electrophilic attack at these positions.

Conversely, the fluorine atom is a deactivating group due to its strong electronegativity, which withdraws electron density from the ring through the inductive effect. However, like other halogens, it possesses lone pairs of electrons that can be donated to the ring via resonance, making it an ortho, para-director. libretexts.org In the context of EAS, the resonance effect, although weaker than its inductive effect, is sufficient to direct incoming electrophiles to the positions ortho and para to itself.

The 1-methylpiperidin-4-yl group is an alkyl substituent and is generally considered a weak activating group and an ortho, para-director. However, its significant steric bulk is a major determinant of reaction selectivity, often hindering attack at the adjacent ortho position.

Considering the positions on the aromatic ring of this compound:

Position 2: ortho to the amino group and meta to the fluorine and piperidinyl groups. This position is strongly activated by the amino group.

Position 5: meta to the amino group, ortho to the fluorine, and ortho to the piperidinyl group.

Position 6: para to the fluorine atom and meta to the amino group.

The powerful activating and directing effect of the amino group is the dominant influence. Therefore, electrophilic attack is overwhelmingly directed to the positions ortho and para to the amino group. The para position is already occupied by the piperidinyl substituent. This leaves the two ortho positions (2 and 6) relative to the amino group as the most likely sites for substitution.

However, the fluorine at position 3 and the bulky piperidinyl group at position 4 create a sterically hindered environment around position 5. The fluorine atom also deactivates the adjacent position 2 to some extent. Consequently, electrophilic substitution is most likely to occur at position 2 , which is ortho to the strongly activating amino group and less sterically encumbered than position 5.

| Position on Aniline Ring | Directing Effect of -NH₂ | Directing Effect of -F | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|

| 2 | Ortho (Activating) | Meta | Moderate | Most Favorable |

| 5 | Meta | Ortho (Deactivating) | High | Least Favorable |

| 6 | Ortho (Activating) | Para (Deactivating) | Low | Favorable, but less than Position 2 |

Advanced Oxidation and Reduction Processes for Mechanistic Insights

The presence of two nitrogen atoms in different chemical environments—an aromatic primary amine and an aliphatic tertiary amine—allows for selective transformations using advanced oxidation and reduction methodologies.

Advanced Oxidation Processes:

The oxidation of this compound can proceed via several pathways, depending on the oxidant and reaction conditions.

Oxidation of the Tertiary Piperidine Nitrogen: The nitrogen atom of the N-methylpiperidine ring is a tertiary amine and is susceptible to oxidation. Treatment with mild oxidizing agents like hydrogen peroxide (H₂O₂) or a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) would selectively yield the corresponding N-oxide . This transformation occurs without affecting the aniline moiety. The formation of the N-oxide introduces a new functional group and can alter the molecule's physical and biological properties.

Oxidation of the Aromatic Amino Group: The primary amino group on the aniline ring can undergo a series of oxidation reactions. libretexts.org The specific product depends on the strength of the oxidizing agent.

Mild oxidation might lead to coupling reactions and the formation of colored polymeric aniline species.

Stronger oxidizing agents can convert the amino group into a nitroso (-NO) or even a nitro (-NO₂) group. libretexts.org For instance, reaction with trifluoroperacetic acid can achieve this transformation. These reactions significantly alter the electronic nature of the aromatic ring, turning the electron-donating amino group into a strongly electron-withdrawing group.

The selective oxidation of either the piperidine nitrogen or the aniline nitrogen can be achieved by careful choice of the oxidizing agent and reaction conditions, providing mechanistic insights into the relative reactivity of the two nitrogen centers.

| Reagent | Target Functional Group | Primary Product | Reaction Conditions |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Tertiary Amine (Piperidine) | N-Oxide | Mild, controlled temperature |

| m-CPBA | Tertiary Amine (Piperidine) | N-Oxide | Inert solvent (e.g., CH₂Cl₂) |

| Trifluoroperacetic Acid | Primary Amine (Aniline) | Nitro (-NO₂) group | Strongly oxidizing conditions |

| Potassium Permanganate (KMnO₄) | Primary Amine (Aniline) | Polymeric/degradation products | Harsh oxidation |

Advanced Reduction Processes:

The aniline and piperidine moieties in this compound are generally stable to common reducing agents. However, specific transformations can be envisaged under more forcing or specialized conditions.

Reduction of the Aromatic Ring: The fluoroaromatic ring is resistant to reduction. Catalytic hydrogenation under standard conditions (e.g., H₂, Pd/C) will not typically reduce the benzene ring. More powerful reduction methods, such as a Birch reduction (using an alkali metal in liquid ammonia with an alcohol), could potentially reduce the aromatic ring to a dihydro derivative. However, this is a harsh method that may lack selectivity.

Reductive Defluorination: The carbon-fluorine bond is the strongest single bond in organic chemistry and is exceptionally resistant to cleavage. nih.gov Reductive defluorination is challenging and typically requires specialized reagents or conditions, such as electrochemical reduction or the use of highly reactive radical species. rsc.org Advanced reduction processes that generate solvated electrons (e.g., UV/sulfite systems) have been shown to be effective for the degradation of some fluorinated compounds, often in the context of environmental remediation rather than synthetic chemistry. nih.gov Applying such methods could provide mechanistic insights into the C-F bond's stability and reactivity under highly reducing potentials.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the molecular structure of 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline in solution. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides unambiguous evidence for the compound's atomic connectivity and conformational details. Spectroscopic data for the characterization of this compound, designated as intermediate 1H in its synthesis, has been reported in the supplementary materials of a study focused on developing novel Mer-tyrosine kinase (MERTK) inhibitors. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic region typically shows complex splitting patterns due to proton-proton and proton-fluorine couplings. The aliphatic region reveals signals corresponding to the methyl group and the piperidine (B6355638) ring protons, with their chemical shifts and multiplicities confirming the ring's substitution pattern and conformation.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments within the molecule. The presence of the fluorine atom induces characteristic splitting of the signals for adjacent carbon atoms (C-F coupling), which is instrumental in confirming the fluorine's position on the aromatic ring.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. The spectrum for this compound would show a single resonance, and its chemical shift would be indicative of the electronic environment around the fluorine atom on the aniline (B41778) ring.

While the specific spectral data was located within supplementary files, a representative table of expected chemical shifts can be constructed based on the known structure.

Interactive Data Table: Predicted NMR Chemical Shifts Note: This table is a representation of expected values. Actual experimental values should be consulted from the source literature.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Key Correlations |

|---|---|---|---|

| Aromatic CH | ¹H | 6.5 - 7.0 | Shows coupling to Fluorine |

| Piperidine CH | ¹H | 1.5 - 3.5 | Complex multiplets |

| N-Methyl | ¹H | ~2.3 | Singlet |

| Aromatic C-F | ¹³C | 155 - 160 (d) | Large ¹JCF coupling constant |

| Aromatic C-N | ¹³C | 140 - 145 | |

| Aromatic CH | ¹³C | 110 - 120 | Shows C-F coupling |

| Piperidine CH₂ | ¹³C | 25 - 55 | |

| Piperidine CH | ¹³C | 30 - 40 | |

| N-Methyl | ¹³C | ~46 | |

| Aromatic F | ¹⁹F | -110 to -125 |

d = doublet

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₁₇FN₂), HRMS analysis would yield a precise mass-to-charge ratio (m/z) for the molecular ion ([M+H]⁺).

This technique verifies the molecular formula by matching the experimentally measured mass to the theoretically calculated mass with a high degree of precision (typically within 5 ppm). The supplementary data for the synthesis of this compound confirms the use of HRMS for its characterization. nih.gov Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can further corroborate the proposed structure by identifying characteristic fragment ions resulting from the controlled breakdown of the parent molecule.

Interactive Data Table: HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇FN₂ |

| Calculated Mass [M+H]⁺ | 209.1454 |

| Observed Mass [M+H]⁺ | Data available in supplementary files nih.gov |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Despite a thorough search of the scientific literature, no publicly available X-ray crystallographic data for this compound could be located. This suggests that a single-crystal X-ray diffraction study has likely not been performed or published for this specific compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing information about bond strength and molecular symmetry.

FT-IR Spectroscopy: An FT-IR spectrum of the compound would be expected to show characteristic absorption bands for the N-H stretching of the aniline amine group (around 3300-3500 cm⁻¹), C-H stretching in the aromatic and aliphatic regions (2800-3100 cm⁻¹), C=C stretching of the aromatic ring (1500-1600 cm⁻¹), and a strong C-F stretching band (typically 1000-1400 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, offering further confirmation of the core structure.

A comprehensive search of scientific databases did not yield specific experimental FT-IR or Raman spectra for this compound. While the synthesis of the compound is documented, its detailed vibrational spectroscopic characterization does not appear to be available in the public domain. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictionresearchgate.netresearchgate.netnumberanalytics.com

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. iosrjournals.orgresearchgate.net By calculating the electron density, DFT can predict a wide range of molecular properties, from molecular geometry to reactivity. For 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline, DFT calculations would be foundational in characterizing its intrinsic chemical nature.

DFT calculations model the spatial distribution of electrons within the molecule, which is fundamental to its chemistry. The presence of electronegative atoms, such as fluorine and nitrogen, significantly influences this distribution. The fluorine atom on the aniline (B41778) ring and the nitrogen atom in the aniline group withdraw electron density, while the nitrogen in the piperidine (B6355638) ring acts as a potential electron donor.

Analysis of the electron density and associated properties, like Mulliken atomic charges, can identify the most reactive sites in the molecule. Regions with high negative charge are susceptible to electrophilic attack, while regions with positive charge are prone to nucleophilic attack. chemrxiv.org For this compound, the amino group (-NH2) and the piperidine nitrogen would be expected to be primary sites for electrophilic interaction, whereas the carbon atom attached to the fluorine would be a likely site for nucleophilic interaction.

Table 1: Predicted Mulliken Atomic Charges (Illustrative) Note: This data is illustrative, representing typical results from DFT calculations on similar aniline derivatives, as specific published data for this compound is not available.

| Atom/Group | Predicted Mulliken Charge (a.u.) | Implication |

|---|---|---|

| Aniline Nitrogen (N) | -0.7 to -0.9 | High electron density, nucleophilic character |

| Fluorine (F) | -0.3 to -0.5 | High electronegativity, influences ring polarization |

| Piperidine Nitrogen (N) | -0.6 to -0.8 | Electron-rich, potential protonation site |

| C-NH2 Carbon | +0.1 to +0.3 | Electron deficient due to attached nitrogen |

DFT is also a powerful tool for predicting spectroscopic data, which can be used to validate experimental findings. nih.gov By calculating vibrational frequencies, it is possible to predict the Infrared (IR) spectrum of the molecule. Similarly, calculations of nuclear magnetic shielding tensors allow for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net

Furthermore, DFT can be used to explore the molecule's conformational landscape. The piperidine ring can adopt different conformations (e.g., chair, boat), and the orientation of the piperidine group relative to the aniline ring can vary. DFT calculations can determine the relative energies of these different conformers, identifying the most stable, lowest-energy structure. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Elucidating Reaction Mechanismsresearchgate.netresearchgate.netnumberanalytics.com

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. iosrjournals.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the amino group, indicating these are the primary sites for electron donation in reactions. The LUMO would likely be distributed across the aromatic ring, particularly influenced by the electron-withdrawing fluorine atom. This analysis is crucial for predicting how the molecule will interact with other reagents or biological targets. researchgate.net

Table 2: Predicted FMO Properties (Illustrative) Note: This data is illustrative, based on typical DFT results for substituted anilines, as specific published data for this compound is not available.

| Parameter | Predicted Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -5.5 to -6.0 | Energy of the outermost electrons; indicates electron-donating ability |

| LUMO Energy | -1.5 to -2.0 | Energy of the lowest empty orbital; indicates electron-accepting ability |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Predictionresearchgate.netnumberanalytics.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It provides a clear picture of the charge distribution, allowing for the prediction of how a molecule will interact with other charged species. chemrxiv.org MEP maps are color-coded: red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas represent intermediate potential. researchgate.net

For this compound, an MEP map would likely show strong negative potential (red) around the aniline's amino group and the piperidine's nitrogen atom, confirming these as sites for hydrogen bonding or interaction with electrophiles. researchgate.net A region of positive potential (blue) would be expected around the hydrogen atoms of the amino group, indicating their potential to act as hydrogen bond donors. The fluorine atom would also create a region of negative potential. Such maps are invaluable for understanding non-covalent interactions, which are critical for drug-receptor binding. chemrxiv.org

Molecular Dynamics Simulations for Understanding Compound Behavior in Diverse Environments

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov Unlike the static picture provided by DFT, MD simulations offer a dynamic view of how a compound behaves in a specific environment, such as in water or bound to a protein. nih.gov

For this compound, an MD simulation could be used to study its conformational flexibility in an aqueous solution, revealing how water molecules interact with its different functional groups. More importantly, if the compound is part of a larger drug molecule, MD simulations can be performed on the drug-target complex. nih.gov This would allow researchers to assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds), and understand how the compound's flexibility contributes to its binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Derivative Design (In silico focus)nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.org QSAR models are powerful tools in drug discovery for predicting the activity of new, unsynthesized molecules and for guiding the rational design of more potent derivatives. nih.gov

The this compound scaffold is a key component in certain kinase inhibitors. nih.gov A QSAR study would involve synthesizing a series of derivatives where different substituents are placed on the aniline ring or the piperidine moiety. The biological activity of these compounds (e.g., IC50 values against a target kinase) would be measured experimentally. nih.gov Then, various molecular descriptors (e.g., steric, electronic, hydrophobic properties) would be calculated for each derivative. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. researchgate.net

This resulting QSAR model, often expressed as a mathematical equation, can be used to:

Predict the activity of new, virtual derivatives, saving time and resources.

Identify which physicochemical properties are most important for high activity.

Guide chemists in designing new compounds with optimized properties for improved potency and selectivity. researchgate.net

Applications As a Synthetic Intermediate and Chemical Building Block in Research

Precursor for the Synthesis of Complex Organic Molecules

3-Fluoro-4-(1-methylpiperidin-4-yl)aniline is a key starting material in multi-step synthetic pathways aimed at producing intricate organic molecules. One notable example is its use in the synthesis of novel anticancer agents. In a multi-step synthesis, the nitro group of a precursor molecule, 4-(2-fluoro-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine, is reduced via palladium-catalyzed hydrogenation to yield this compound. nih.gov This intermediate is then condensed with other heterocyclic structures, such as 6-bromo-4-chloropyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine, to form more complex hybrid molecules. nih.gov This strategic use of this compound as a precursor enables the construction of larger, more functionally diverse compounds that are subsequently evaluated for their therapeutic potential. nih.gov

Scaffold in Medicinal Chemistry Research and Rational Drug Design

The structural framework of this compound is frequently employed as a central scaffold in the rational design of new therapeutic agents. nih.govnih.gov Its inherent chemical features, including the fluorine atom which can enhance metabolic stability and binding affinity, and the basic nitrogen of the piperidine (B6355638) ring which can improve solubility and form key interactions with biological targets, make it an attractive starting point for drug discovery programs. nih.govnih.gov Medicinal chemists utilize this scaffold to systematically build libraries of related compounds, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties. nih.gov

Design and Synthesis of Kinase Inhibitors

A significant application of the this compound scaffold is in the development of kinase inhibitors. nih.govnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. Consequently, they are important targets for drug development. The this compound moiety has been incorporated into molecules designed to target a range of kinases, including MERTK, EGFR, c-Met, ALK, and BRD4. nih.govnih.gov

In the design of Mer-tyrosine kinase (MERTK) inhibitors, a promising target for cancer therapy, a hybrid drug design approach has been employed. nih.gov This involves combining the this compound pharmacophore with a pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine system to create novel and potent MERTK inhibitors. nih.gov For Epidermal Growth Factor Receptor (EGFR) inhibitors, the aniline (B41778) portion of the scaffold serves as a key binding element within the ATP-binding site of the kinase. nih.gov Similarly, in the development of inhibitors for c-Met and Anaplastic Lymphoma Kinase (ALK), this structural motif is utilized to achieve high affinity and selectivity. researchgate.net The bromodomain-containing protein 4 (BRD4) is another important target in cancer, and inhibitors incorporating related aniline scaffolds have been developed.

Table 1: Kinase Targets for Inhibitors Derived from the this compound Scaffold

| Kinase Target | Therapeutic Area | Role of Scaffold Moiety |

|---|---|---|

| MERTK | Cancer | Forms key interactions in the kinase active site. nih.gov |

| EGFR | Cancer | Aniline core acts as a hinge-binding motif. nih.gov |

| c-Met | Cancer | Provides a structural base for inhibitor design. researchgate.net |

| ALK | Cancer | Contributes to the overall binding affinity. |

| BRD4 | Cancer | Serves as a foundational structure for inhibitor development. |

Construction of Novel Heterocyclic Systems

The reactivity of the aniline amine group in this compound makes it a valuable component in the construction of novel heterocyclic systems. nih.gov As previously mentioned, it can be condensed with other reactive molecules to form larger, fused ring systems. nih.gov For instance, its reaction with 6-bromo-4-chloropyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine leads to the formation of a new N-C linkage, creating a 6-bromo-N-(3-fluoro-4-(1-methylpiperidin-4-yl)phenyl)pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazin-4-amine core structure. nih.gov This resulting heterocyclic system can then be further modified to generate a library of compounds for biological screening. nih.gov

Development of Chemical Probes and Research Tools for Molecular Biology

While not extensively documented as a classical chemical probe with fluorescent or affinity labels, the development of potent and selective inhibitors based on the this compound scaffold provides the scientific community with valuable research tools. These compounds can be used to probe the biological functions of their target kinases in various cellular and in vivo models. By selectively inhibiting a specific kinase, researchers can elucidate its role in signaling pathways, disease progression, and drug resistance mechanisms. Therefore, the molecules derived from this scaffold serve as chemical tools to dissect complex biological processes at the molecular level.

Utilization in Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

The this compound scaffold is an excellent platform for conducting Structure-Activity Relationship (SAR) studies. nih.govnih.gov By systematically modifying different parts of the molecule, such as the aniline ring, the piperidine ring, or by introducing various substituents, medicinal chemists can determine which structural features are crucial for biological activity. nih.govnih.gov For example, in the development of EGFR inhibitors, SAR studies have shown that substitutions on the aniline moiety can significantly impact the inhibitory potency and selectivity of the compounds. nih.gov Similarly, in the context of c-Met kinase inhibitors, SAR studies on related aniline derivatives have helped to identify the key molecular interactions responsible for high inhibitory activity. researchgate.net These studies are essential for optimizing lead compounds into clinical candidates with improved efficacy and safety profiles.

Emerging Research Directions and Future Perspectives

Integration with Advanced Synthetic Methodologies

The synthesis of complex molecules like 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline is increasingly benefiting from advanced synthetic methodologies that offer greater efficiency, safety, and scalability compared to traditional batch processes.

Flow Chemistry and Continuous Manufacturing:

Flow chemistry, or continuous flow synthesis, is a powerful technology that is reshaping the landscape of chemical manufacturing, including the production of active pharmaceutical ingredients (APIs). nih.govmdpi.comnih.gov In a flow process, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. thieme-connect.de This approach offers several advantages for the synthesis of fluorinated anilines and related compounds:

Enhanced Safety: Many reactions, particularly those involving highly reactive or hazardous reagents, can be performed more safely in a flow reactor. The small reaction volumes minimize the risk of runaway reactions, and the enclosed system reduces exposure to toxic chemicals.

Improved Efficiency and Yield: The precise control over reaction conditions in a flow system often leads to higher yields and purities of the desired product. nih.gov This can significantly reduce the need for downstream purification steps, saving time and resources.

Scalability: Flow chemistry processes are readily scalable by simply running the system for longer periods or by using larger reactors. This makes it an attractive option for the industrial production of pharmaceuticals.

While specific studies on the continuous flow synthesis of this compound are not yet widely published, the principles of flow chemistry are highly applicable to its synthesis. For instance, the reduction of the corresponding nitro compound, a common step in the synthesis of anilines, can be efficiently carried out in a flow reactor using a packed-bed catalyst. researchgate.net Similarly, the introduction of the fluorine atom can be achieved using flow-based fluorination techniques, which offer a safer alternative to traditional methods. researchgate.netresearchgate.netrsc.org

Applications in Drug Discovery

The structural features of this compound make it an attractive building block for the design of new drugs.

Fragment-Based Drug Discovery (FBDD):

FBDD is a powerful approach for identifying novel lead compounds in drug discovery. nih.gov It involves screening small, low-molecular-weight fragments for weak binding to a biological target. rsc.org These fragments are then optimized and combined to create more potent and selective drug candidates. The piperidine (B6355638) and fluoroaniline (B8554772) moieties of this compound are both valuable scaffolds in FBDD.

Piperidine Scaffolds: Piperidine is one of the most common heterocyclic rings found in FDA-approved drugs. arizona.edu Its three-dimensional structure allows it to explore a wider range of chemical space compared to flat aromatic rings, making it an ideal fragment for targeting protein-protein interactions and other complex biological targets. rsc.orgwhiterose.ac.uk

Fluoroaniline Moieties: The fluorine atom in the fluoroaniline ring can significantly impact the properties of a drug molecule. It can improve metabolic stability, increase binding affinity, and alter the pKa of nearby functional groups, leading to improved pharmacokinetic and pharmacodynamic properties. nih.govnih.gov

Covalent Inhibitor Design:

Covalent inhibitors are a class of drugs that form a permanent, covalent bond with their biological target. nih.gov This can lead to a more durable and potent therapeutic effect compared to non-covalent inhibitors. bohrium.com The aniline (B41778) group in this compound can be modified to incorporate a reactive "warhead" that can form a covalent bond with a specific amino acid residue, such as cysteine or lysine, in the target protein. researchgate.netresearchgate.net

Advanced Computational Modeling for Predictive ADME/Tox Properties

The development of new drugs is a long and expensive process, with a high rate of failure due to poor pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and toxicity (Tox) properties. nih.gov Advanced computational modeling, or in silico prediction, has emerged as a valuable tool for identifying and eliminating drug candidates with unfavorable ADME/Tox profiles early in the discovery process. acs.orgsemanticscholar.org

For a molecule like this compound and its derivatives, computational models can be used to predict a wide range of properties, including: researchgate.net

Absorption: Oral bioavailability, intestinal absorption, and cell permeability. frontiersin.org

Distribution: Plasma protein binding, blood-brain barrier penetration, and tissue distribution.

Metabolism: Identification of potential metabolic pathways and prediction of metabolic stability. nih.gov

Excretion: Prediction of renal and hepatic clearance.

Toxicity: Prediction of potential toxicities, such as hepatotoxicity, cardiotoxicity, and genotoxicity. nih.gov

These in silico predictions can help to guide the design of new drug candidates with improved ADME/Tox profiles, reducing the time and cost of drug development. acs.org A recent study on pyrrolo[2,1‐f] nih.govrsc.orgarizona.edutriazine and 1‐(methylpiperidin‐4‐yl) aniline–based analogs employed in silico tools to evaluate the ADME and toxicity profiles of newly designed molecules. nih.gov

Role in Developing New Chemical Biology Tools and Probes

Chemical biology is a field that uses chemical tools and techniques to study and manipulate biological systems. nih.gov Chemical probes are small molecules that are designed to interact with a specific biological target, such as a protein or a nucleic acid, and can be used to study its function in living cells and organisms. promega.com

The unique structure of this compound makes it a promising starting point for the development of new chemical probes. For example, it could be modified to incorporate a fluorescent tag or a photoaffinity label, allowing for the visualization and identification of its biological targets. Additionally, derivatives of this compound could be used to develop selective inhibitors or activators of specific enzymes or receptors, providing valuable tools for studying their roles in health and disease. nih.gov Aniline and its derivatives have been explored for their potential in developing chemical sensors. sigmaaldrich.comrsc.org

Q & A

Q. What are the common synthetic routes for 3-fluoro-4-(1-methylpiperidin-4-yl)aniline, and how do reaction conditions influence yield and purity?

Answer:

- Key Methods :

- Nitro Reduction : Catalytic hydrogenation (e.g., Pd/C under H₂ at 45–50 psi) of the nitro precursor, as demonstrated for structurally similar fluorinated anilines .

- Coupling Reactions : Nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination using 1-methylpiperidine derivatives and fluorinated aryl halides .

- Critical Parameters :

- Purity Control : Post-synthesis purification via silica gel chromatography (e.g., CH₂Cl₂:MeOH 9:1) or recrystallization .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Answer:

- Analytical Techniques :

Q. What are the primary pharmacological targets of fluorinated aniline derivatives like this compound?

Answer:

- Kinase Inhibition : Demonstrated activity against c-Met kinase and Plasmodium falciparum protein kinase 6 (PfPK6) via docking studies and QSAR modeling .

- Mechanistic Insight : The fluorine atom enhances metabolic stability, while the 1-methylpiperidine group modulates binding affinity to hydrophobic kinase pockets .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

Answer:

- Substituent Effects :

- Methodology :

Q. What strategies mitigate metabolic instability in fluorinated aniline-based drug candidates?

Answer:

Q. How are contradictory data resolved in studies of this compound’s kinase selectivity?

Answer:

- Case Study : Discrepancies in c-Met vs. PfPK6 inhibition profiles may arise from:

- Resolution Workflow :

Q. What analytical challenges arise in quantifying trace degradation products of this compound under environmental conditions?

Answer:

Q. How do computational models predict the environmental fate of this compound?

Answer:

- In Silico Tools :

Methodological Best Practices

Q. Safety and Handling Protocols for Laboratory Use

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.